6-Aminouracil
Overview
Description
6-Aminouracil is a chemical compound that finds significance in various scientific and industrial applications due to its unique chemical structure and properties. It belongs to the class of uracils, which are derivatives of pyrimidine, and is characterized by the presence of an amino group. This modification imparts distinctive chemical and physical properties to the compound, making it a subject of interest for research in fields such as organic synthesis, materials science, and potentially in pharmacology, despite the exclusion of direct drug-related information here.
Synthesis Analysis
The synthesis of 6-Aminouracil involves various chemical strategies, including classical condensation reactions and contemporary methods that emphasize efficiency and selectivity. While specific synthesis pathways for 6-Aminouracil itself are not directly outlined in the reviewed literature, the synthesis of similar uracil derivatives and amino-acid-related compounds involves innovative approaches such as catalytic reactions, green synthesis, and asymmetric synthesis methods to achieve desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of 6-Aminouracil, characterized by its uracil backbone and the functional amino group, plays a critical role in its chemical behavior and interaction with other molecules. The presence of the amino group not only affects the molecule's electronic distribution but also its potential for forming hydrogen bonds and participating in further chemical modifications.
Chemical Reactions and Properties
6-Aminouracil engages in various chemical reactions, leveraging its amino group and uracil structure. These reactions include nucleophilic substitutions, condensation with aldehydes and ketones, and participation in cycloaddition reactions. Its properties, such as acidity, basicity, and reactivity with electrophiles and nucleophiles, are influenced by its unique structure.
Physical Properties Analysis
The physical properties of 6-Aminouracil, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for its handling and application in different scientific and industrial processes. The amino group contributes to its solubility in water and other polar solvents, making it versatile for various applications.
Chemical Properties Analysis
The chemical properties of 6-Aminouracil, including its reactivity towards various chemical reagents, stability under different conditions, and its ability to undergo specific chemical transformations, make it a valuable compound in synthetic chemistry and material science. Its compatibility with a range of reagents and conditions allows for its use in the synthesis of complex molecules and materials.
References (Sources)
- Polypeptide Materials: New synthetic methods and applications (Deming, 1997).
- Advances in Enzymatic Synthesis of D-Amino Acids (Pollegioni et al., 2020).
- Synthesis and Biological Value of Thiouracils and Fused Thiouracils (Sayed & Ahmed, 2017).
- Synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety (Popova & Trifonov, 2015).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : It is used in synthesizing 3-aminoisothiazolo [3, 4-d] pyrimidines (Furukawa & Shima, 1976), and various heterocyclic structures like pyrido-, pyrrolo-, and pyrimido-pyrimidines (Mohammadi Ziarani, Nasab, & Lashgari, 2016).
Polymer Applications : It's utilized for the synthesis of polyetherols with 1,3-pyrimidine rings (Chmiel-Szukiewicz, 2007) and in the preparation of hydroxyalkyl derivatives for various polymer applications (Chmiel-Szukiewicz, 2006).
Biological and Pharmacological Research : 6-Aminouracil derivatives are crucial in synthesizing fused uracils and other heterocyclic molecules for biological and pharmacological targets (Javahershenas, 2021), and as precursors for synthesizing various biologically significant uracil derivatives (Debnath et al., 2017). Its derivatives also inhibit thymidine phosphorylase (Langen et al., 1967) and show anticancer activity (Sarg & El-Shaer, 2014).
Chemical Properties and Reactions : It facilitates the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives (Prajapati & Thakur, 2005) and is involved in carbamoylation reactions (Lee, Lee, & Gong, 2005). It also efficiently synthesizes 5-alkyl/arylidenebarbituric acids (Kalita, Mecadon, & Deka, 2014).
DNA and Molecular Interactions : 6-Aminouridine produces a stronger Watson-Crick base pair than uridine (Palafox & Rastogi, 2016) and has unique spectral properties (Banyasz et al., 2010).
Antibacterial and Anticancer Activity : Substituted 6-anilinouracils inhibit DNA polymerase IIIC and show antibacterial activity (Zhi et al., 2003). Compounds like 5-cinnamoyl-6-aminouracil derivatives show anticancer activity (Bernier et al., 1985).
Green Chemistry and Environmental Applications : It is used in one-pot synthesis using ionic liquid catalysts (Chavan & Degani, 2012) and shows potential as a diuretic agent, though with high toxicity (Hellman, Altchek, & Enselberg, 1952).
Antimicrobial Activity : Synthesized acyclic nucleoside analogues from 6-aminouracil exhibit potent antimicrobial activity (Alhilal et al., 2021).
properties
IUPAC Name |
6-amino-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZXOWGUAIUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061241 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminouracil | |
CAS RN |
873-83-6 | |
Record name | 6-Aminouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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